5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-3-prop-1-en-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-4H,1H2,2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFMKVNCEMSATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
- Brominating agent: N-Bromosuccinimide (NBS) is commonly used for selective bromination.
- Solvent: Acetone or acetonitrile (MeCN) are typical solvents.
- Temperature: Controlled low temperatures (around 10 °C) help minimize over-bromination and byproduct formation.
- Feeding time of NBS: Gradual addition of NBS over time rather than batch addition improves selectivity.
Optimization and Yield
A study optimizing bromination conditions found:
| Entry | Temperature (°C) | NBS:Substrate Ratio | NBS Feeding Time (h) | Yield (%) | Byproduct Content (%) (2-amino-3,5-dibromopyridine) |
|---|---|---|---|---|---|
| 1 | -10 | 1.05:1 | 0.5 | 85 | 0.4 |
| 3 | 10 | 1.05:1 | 0.5 | 87 | 5.9 |
| 9 | 10 | 1.05:1 | 3.0 | 91 | 2.1 |
| 10 | 10 | 1.00:1 | 0.5 | 95 | 0 |
Byproduct Control
- The major impurity identified was 2-amino-3,5-dibromopyridine, resulting from over-bromination.
- Controlling the molar ratio of NBS and feeding rate effectively suppressed this byproduct formation.
Introduction of the Prop-1-en-2-yl Group at the 3-Position
The prop-1-en-2-yl substituent corresponds to an isopropenyl group, which can be introduced via carbon-carbon bond formation techniques such as:
Cross-Coupling Reactions
- Suzuki or Stille coupling : Using 3-bromo or 3-iodo-2-aminopyridine derivatives as electrophiles and appropriate vinyl or allyl organometallic reagents.
- Catalysts: Palladium-based catalysts are typical for these transformations.
- Bases: Potassium hydride, potassium tert-butoxide, or cesium tert-butoxide are commonly used bases.
- Solvents: Polar aprotic solvents like DMF or MeCN.
Literature Examples
- The Cacchi reaction, a palladium-catalyzed coupling, has been employed to introduce alkene substituents directly on aminopyridines.
- Metal catalysts including copper, indium salts, and gold have also been reported for related coupling reactions on aminopyridine substrates.
Alternative Synthetic Routes and Functional Group Manipulation
- Direct halogenation and subsequent substitution: Starting from 2-amino-3,5-dibromo-4-methylpyridine, selective replacement of the 3-bromo substituent with methyl groups using methyl zinc compounds and nickel catalysts has been demonstrated. This approach could be adapted for introducing the isopropenyl group.
- Use of directing groups: Protecting or directing groups on the amino function can facilitate selective substitution and improve yields.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination (5-position) | NBS, acetone, 10 °C, controlled NBS feeding | Up to 95 | Minimized dibromo byproduct |
| Halogenation (3-position) | Iodination with I2/KIO3/KI in acidic medium (for iodo derivative) | ~74 | Reversible reaction, requires optimization |
| Cross-coupling (3-position) | Pd catalyst, vinyl organometallic reagent, base (KH, KOtBu) | Variable | Enables introduction of prop-1-en-2-yl group |
Research Findings and Industrial Considerations
- The bromination step is critical for high yield and purity; controlling reagent ratios and addition rates is essential for scale-up.
- The iodination or halogenation at the 3-position can be reversible and requires careful optimization of temperature and reagent concentrations.
- Cross-coupling reactions facilitate the introduction of the prop-1-en-2-yl group, with catalyst choice and base selection impacting efficiency.
- Recycling of unreacted starting materials and byproducts has been demonstrated to improve process economics.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine serves as a versatile building block in organic synthesis. It can participate in various reactions, including:
- Coupling Reactions : Engaging in Suzuki or Heck coupling to form complex molecules.
- Substitution Reactions : The bromine atom can be replaced through nucleophilic substitution, allowing for the introduction of different functional groups.
Biological Applications
The compound has demonstrated potential in biological research, particularly in:
- Antimicrobial Activity : Similar compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. While specific data on this compound's efficacy is limited, its structural characteristics suggest it may possess similar effects.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-2-amino-pyridine | Lacks propene side chain | Moderate antimicrobial activity |
| 5-Bromo-3-methylpyridin-2-amines | Contains methyl group instead of propene | Potential anticancer activity |
| 5-Chloro-3-(propene)pyridin | Chlorine instead of bromine | Antimicrobial properties |
Medicinal Chemistry
Research indicates that derivatives of pyridine compounds can exhibit antiproliferative effects against cancer cell lines. A study highlighted that certain analogs showed significant activity against breast and lung cancer cells, suggesting that 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amines could be explored further for anticancer development.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of halogenated pyridines, revealing their effectiveness against bacterial growth. Although specific tests on 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amines are ongoing, its structural similarities to effective compounds indicate potential for similar antimicrobial activity.
Case Study 2: Anticancer Properties
In research focused on pyridine derivatives, compounds were synthesized and evaluated for their inhibitory effects on cancer cell proliferation. The findings suggested that modifications to the pyridine structure could enhance biological activity, paving the way for further exploration of 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amines as therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
Key Observations :
- Alkyne IR stretches (≈2290 cm⁻¹) confirm successful Sonogashira coupling .
- Morpholine protons resonate as a multiplet at δ 3.80–3.66, consistent with its cyclic structure .
Biological Activity
5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine is a heterocyclic organic compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom, a prop-1-en-2-yl group, and an amine group attached to a pyridine ring, which contributes to its unique reactivity and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a comparison with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound can modulate the activity of enzymes or receptors through mechanisms such as:
- Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins, influencing their conformation and activity.
- Hydrophobic Interactions : The prop-1-en-2-yl group enhances the lipophilicity of the compound, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
- π–π Stacking : The aromatic nature of the pyridine ring allows for π–π stacking interactions with nucleobases or aromatic amino acids in proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated pyridine derivatives can inhibit the growth of various bacterial strains and fungi. The specific antimicrobial efficacy of this compound remains to be fully characterized, but its structural similarities suggest potential effectiveness against pathogenic microorganisms .
Study on Anticancer Properties
A study focused on the synthesis and biological evaluation of pyridine derivatives found that certain analogs exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. These findings highlight the potential for this compound to be developed as an anticancer agent .
Investigation into Antimicrobial Effects
Another investigation into related compounds demonstrated that halogenated pyridines could effectively inhibit bacterial growth. The study employed various assays to evaluate the minimum inhibitory concentration (MIC) against multiple strains. While direct data on 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amines' antimicrobial activity are not yet available, its structural characteristics suggest it could exhibit similar effects .
Comparative Analysis
To better understand the unique properties of 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amines, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-2-amino-pyridine | Lacks propene side chain | Moderate antimicrobial activity |
| 5-Bromo-3-methylpyridin-2-amines | Contains methyl group instead of propene | Potential anticancer activity |
| 5-Chloro-3-(propene)pyridin | Chlorine instead of bromine | Antimicrobial properties |
Q & A
Q. How can researchers optimize the synthesis of 5-Bromo-3-(prop-1-en-2-yl)pyridin-2-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves modifying reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For brominated pyridine derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common. For example, substituting traditional Pd(PPh₃)₄ with XPhos Pd G3 can enhance efficiency in sterically hindered systems . Purification via column chromatography with gradient elution (hexane/EtOAc) or recrystallization (using DCM/hexane) is recommended to isolate high-purity product. Monitoring intermediates by TLC or HPLC ensures reaction progression .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation. Avoid exposure to moisture, as brominated amines may hydrolyze into toxic byproducts. Store in a cool, dry environment under inert gas (argon/nitrogen) to prevent degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, allyl protons at δ 5.0–6.0 ppm). 2D NMR (COSY, HSQC) resolves coupling between bromine and adjacent groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 227 Da) and detects isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How can researchers address solubility challenges during purification?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) for dissolution and non-polar solvents (hexane) for precipitation. For stubborn impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Sonication or heating (≤60°C) may enhance dissolution without decomposition .
Advanced Research Questions
Q. What strategies are used to evaluate the biological activity of brominated pyridine derivatives like this compound?
- Methodological Answer : Screen for kinase inhibition or receptor binding using fluorescence polarization assays. For example, bromopyridines are often tested against cancer targets (e.g., EGFR, BRAF). Parallel QSAR modeling predicts bioactivity by correlating electronic properties (Hammett σ values) of the bromo and allyl groups with IC₅₀ data .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Co-crystallize with heavy atoms (e.g., PtCl₄) to enhance diffraction. Single-crystal X-ray analysis at 100 K resolves bond angles and torsional strain in the allyl substituent. Compare experimental data (CCDC entry) with DFT-optimized structures to validate conformation .
Q. How do researchers reconcile contradictory data in synthetic yields across different reaction scales?
- Methodological Answer : Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Small-scale microwave-assisted reactions may show higher yields due to rapid heating, while batch reactions suffer from heat/mass transfer limitations. Statistical tools (e.g., ANOVA) quantify variability in catalyst performance or reagent purity .
Q. What role does the allyl group play in cross-coupling reactivity?
Q. How can computational modeling predict regioselectivity in further functionalization?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For brominated pyridines, the C5 bromine deactivates the ring, directing electrophiles to C4 or C6. AIM analysis quantifies bond critical points to prioritize reaction sites .
Q. What stability challenges arise under acidic or oxidative conditions?
- Methodological Answer :
Conduct accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS monitors degradation products: bromine may hydrolyze to hydroxyl under acidic conditions (pH < 3), while allyl groups oxidize to epoxides with H₂O₂. Stabilize formulations with antioxidants (BHT) or lyophilize for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
